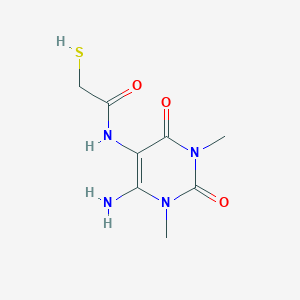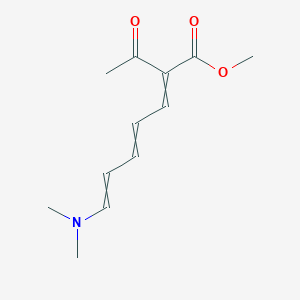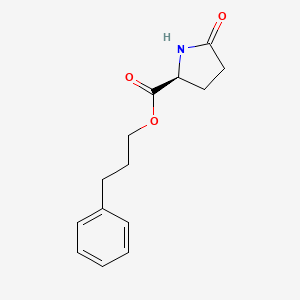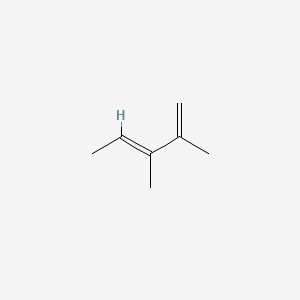
(E)-1,3-Pentadiene, 2,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-1,3-pentadiene is an organic compound with the molecular formula C7H12. It is a type of diene, which means it contains two double bonds. This compound is part of the larger family of conjugated dienes, where the double bonds are separated by a single bond, allowing for resonance stabilization. This structural feature makes 2,3-Dimethyl-1,3-pentadiene an interesting subject for various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3-Dimethyl-1,3-pentadiene can be synthesized through several methods. One common approach involves the dehydration of 2,3-dimethyl-2,3-butanediol using an acid catalyst. This reaction typically requires heating and can be carried out under reflux conditions to ensure complete dehydration .
Industrial Production Methods
In an industrial setting, 2,3-Dimethyl-1,3-pentadiene can be produced through the catalytic dehydrogenation of suitable precursors. This process often involves the use of transition metal catalysts and high temperatures to achieve the desired conversion rates and yields .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethyl-1,3-pentadiene undergoes various types of chemical reactions, including:
Electrophilic Addition: This compound can participate in electrophilic addition reactions due to the presence of its conjugated double bonds.
Cycloaddition: It can also undergo Diels-Alder reactions, forming cyclohexene derivatives when reacted with suitable dienophiles.
Common Reagents and Conditions
Hydrogen Halides (HX): Used in electrophilic addition reactions to form halogenated products.
Dienophiles: Used in Diels-Alder reactions to form cyclic compounds.
Major Products
Halogenated Derivatives: Formed through electrophilic addition.
Cyclohexene Derivatives: Formed through Diels-Alder reactions.
Applications De Recherche Scientifique
2,3-Dimethyl-1,3-pentadiene has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, particularly in the formation of cyclic compounds through Diels-Alder reactions.
Material Science: Its derivatives are used in the development of photoactive organic materials due to their unique electronic properties.
Pharmaceuticals: It is used in the synthesis of drug candidates and natural product analogs.
Mécanisme D'action
The mechanism of action for 2,3-Dimethyl-1,3-pentadiene in chemical reactions often involves the formation of intermediate carbocations or radicals. In electrophilic addition reactions, the initial step is the protonation of one of the double bonds, leading to the formation of a carbocation intermediate. This intermediate can then react with nucleophiles to form the final product . In Diels-Alder reactions, the compound acts as a diene, reacting with a dienophile to form a six-membered ring through a concerted mechanism .
Comparaison Avec Des Composés Similaires
2,3-Dimethyl-1,3-pentadiene can be compared with other conjugated dienes such as 1,3-butadiene and 2,4-hexadiene:
1,3-Butadiene: A simpler diene with two double bonds separated by a single bond.
2,4-Hexadiene: Another conjugated diene with a longer carbon chain.
Conclusion
2,3-Dimethyl-1,3-pentadiene is a versatile compound with significant applications in organic synthesis, material science, and pharmaceuticals. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable building block in the field of chemistry.
Propriétés
Numéro CAS |
1625-49-6 |
|---|---|
Formule moléculaire |
C7H12 |
Poids moléculaire |
96.17 g/mol |
Nom IUPAC |
(3E)-2,3-dimethylpenta-1,3-diene |
InChI |
InChI=1S/C7H12/c1-5-7(4)6(2)3/h5H,2H2,1,3-4H3/b7-5+ |
Clé InChI |
PCCCQOGUVCNYOI-FNORWQNLSA-N |
SMILES isomérique |
C/C=C(\C)/C(=C)C |
SMILES canonique |
CC=C(C)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


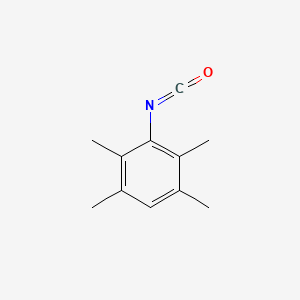


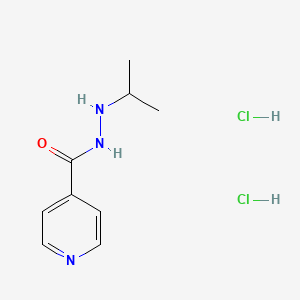
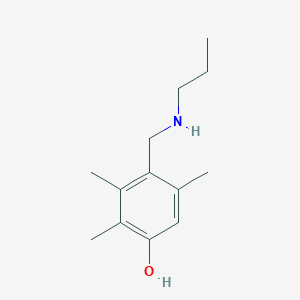

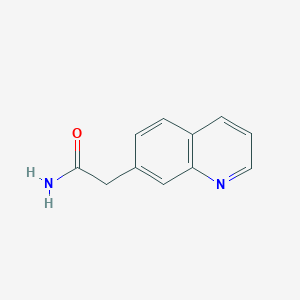
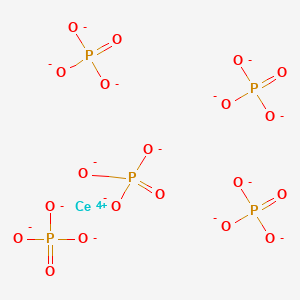
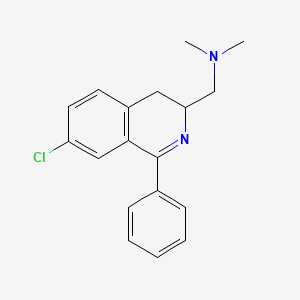
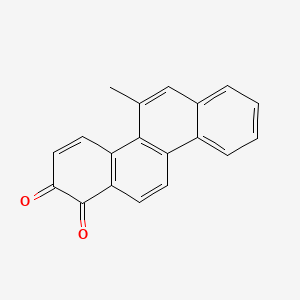
![1,2,3,3A,4,9B-Hexahydro-pyrrolo[3,4-C]quinoline-5-carboxylic acid tert-butyl ester](/img/structure/B13805848.png)
